

reactivity and mechanism of 1-Methyl-1H-pyrazole-3-sulfonyl chloride

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrazole-3-sulfonyl chloride

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An In-Depth Technical Guide to the Reactivity and Mechanism of **1-Methyl-1H-pyrazole-3-sulfonyl chloride**

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, certain building blocks distinguish themselves through their versatile reactivity and synthetic utility. **1-Methyl-1H-pyrazole-3-sulfonyl chloride** is one such reagent. Its importance lies not just in the pyrazole core, a privileged scaffold in medicinal chemistry, but in the highly reactive sulfonyl chloride handle that allows for the facile construction of diverse molecular architectures. This guide is designed for the practicing researcher, offering a deep dive into the why and how of this compound's reactivity. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings that govern its transformations, enabling you to harness its full potential in your synthetic endeavors.

Core Characteristics and Physicochemical Profile

1-Methyl-1H-pyrazole-3-sulfonyl chloride is an organic compound featuring a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position and a sulfonyl chloride functional group at the C3 position.^[1] This specific arrangement of functional groups

dictates its chemical behavior and utility. The sulfonyl chloride is a powerful electrophilic site, primed for reaction with a wide array of nucleophiles.

Table 1: Physicochemical Properties of **1-Methyl-1H-pyrazole-3-sulfonyl chloride**

Property	Value	Source
Molecular Formula	C ₄ H ₅ CIN ₂ O ₂ S	[1] [2]
Molecular Weight	180.61 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	295.67 °C at 760 mmHg	[1]
Density	1.605 g/cm ³	[1]
CAS Number	89501-90-6	[1] [2]
Storage	Store at 2-8°C under inert gas (Nitrogen or Argon)	[1]

Synthesis: Forging the Reagent

The preparation of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** is typically a multi-step process that leverages fundamental organic transformations. Understanding its synthesis is crucial for ensuring the quality and reactivity of the starting material.

A common synthetic pathway involves two key stages:

- Formation of the Pyrazole Core: The synthesis begins with the construction of the 1-methylpyrazole ring. This can be achieved through various methods, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound.[\[4\]](#)
- Sulfonylation: The methylpyrazole core is then subjected to sulfonylation to introduce the reactive sulfonyl chloride group. A standard and effective method involves reacting 1-methylpyrazole with chlorosulfonic acid.[\[3\]](#)[\[5\]](#) Thionyl chloride may also be used in conjunction with chlorosulfonic acid to facilitate the reaction.[\[3\]](#)[\[5\]](#)

Illustrative Synthetic Protocol: Sulfonylation of 1-Methylpyrazole

Disclaimer: This protocol is a generalized representation and should be performed with appropriate safety precautions by trained personnel.

- Reaction Setup: A solution of 1-methylpyrazole (1.0 equivalent) in a suitable solvent like chloroform is prepared in a flask equipped with a dropping funnel and a stirrer, and cooled to 0°C under a nitrogen atmosphere.[5]
- Reagent Addition: Chlorosulfonic acid (5.0 equivalents) dissolved in chloroform is added dropwise to the cooled pyrazole solution, maintaining the temperature below 5°C.[5] The significant excess of chlorosulfonic acid is used to drive the electrophilic substitution reaction to completion.
- Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 60°C and stirred for several hours (e.g., 10 hours) to ensure complete conversion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Isolation: The mixture is then carefully poured into ice water to quench the excess chlorosulfonic acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude **1-Methyl-1H-pyrazole-3-sulfonyl chloride**.[5]
- Purification: Further purification can be achieved via column chromatography on silica gel if necessary.[5]

The Heart of the Matter: Reactivity and Mechanism

The synthetic power of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group ($-\text{SO}_2\text{Cl}$). This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly susceptible to attack by nucleophiles.

The Primary Mechanism: Nucleophilic Acyl Substitution

The dominant reaction pathway is a nucleophilic acyl-type substitution at the sulfur center. A nucleophile attacks the sulfur atom, forming a transient, high-energy pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** with primary or secondary amines is one of its most valuable transformations, yielding pyrazole sulfonamides. These moieties are prevalent in pharmacologically active compounds.^[5] The reaction proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid (HCl) byproduct.^[6]

Caption: Mechanism for the formation of sulfonamides.

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide

- Setup: To a solution of an amine (1.05 equivalents) and a base such as DIPEA (1.5 equivalents) in a solvent like Dichloromethane (DCM), add **1-Methyl-1H-pyrazole-3-sulfonyl chloride** (1.0 equivalent) at 0°C.^[5]
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.^{[5][6]} The choice of solvent and base is critical; DCM is a good general-purpose solvent, and DIPEA is a bulky, non-nucleophilic base that effectively scavenges HCl without interfering with the primary reaction.
- Monitoring: Track the reaction's progress using TLC or LC-MS.^[5]
- Workup: Upon completion, add cold water to the reaction mass and stir. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.^[5]
- Purification: Purify the crude material by column chromatography on silica gel to yield the pure sulfonamide derivative.^[5]

Reaction with Alcohols: Crafting Sulfonate Esters

The reaction with alcohols, in the presence of a base like pyridine, converts the alcohol into a sulfonate ester (a "tosylate" or "mesylate" analog).[7][8] This is a pivotal transformation in organic synthesis because it turns a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OSO₂R).[7][8] This "activation" of the alcohol allows it to subsequently participate in nucleophilic substitution (S_N2/S_N1) or elimination (E1/E2) reactions.[7][9]

A key advantage of this method is that the formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, because the C-O bond is not broken during this step.[7][8]

Caption: Mechanism for the formation of sulfonate esters.

Experimental Protocol: Activation of a Primary Alcohol

- Setup: Dissolve the alcohol (1.0 equivalent) in a suitable solvent such as DCM or acetonitrile. Add a base, typically triethylamine (1.5-2.5 equivalents).[10] Cool the mixture to 0°C.
- Addition: Add a solution of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** (1.1 equivalents) in the same solvent dropwise to the cooled mixture.[10]
- Reaction: Stir the reaction at 0-10°C for 1-5 hours.[10] The reaction is typically much faster than sulfonamide formation.
- Workup: Quench the reaction by adding aqueous 1M HCl. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the sulfonate ester. This product is often used in the next step without extensive purification.

Applications in Drug Discovery and Beyond

The derivatives of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** are of significant interest across various scientific domains.

- Pharmaceuticals: This is the most prominent area of application. The reagent is a key intermediate for synthesizing sulfonamide-based drugs with a wide spectrum of biological

activities, including antibacterial, anti-inflammatory, and antifungal properties.[4] Crucially, it is used in the synthesis of glucokinase activators, which are being investigated as novel therapeutic agents for treating diabetes.[1]

- Agrochemicals: The pyrazole scaffold is present in many successful commercial pesticides and herbicides.[11] This reagent serves as a precursor for creating new agrochemicals.[4]
- Material Science: The reactive nature of the sulfonyl chloride group allows it to be incorporated into polymers and dyes, potentially creating materials with novel properties.[4]

Analytical Characterization

Confirming the structure and purity of **1-Methyl-1H-pyrazole-3-sulfonyl chloride** and its derivatives is essential. Standard spectroscopic techniques are employed for this purpose.

Table 2: Typical Spectroscopic Data

Technique	Characteristic Features
¹ H NMR	Signals from the methyl group attached to the pyrazole ring are expected.[4]
¹³ C NMR	Peaks corresponding to the pyrazole carbons and the methyl group are observed.[4]
IR Spectroscopy	Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group appear around 1350–1400 cm ⁻¹ .[4]

Safety and Handling

As a reactive chemical, proper handling is paramount.

- Hazards: **1-Methyl-1H-pyrazole-3-sulfonyl chloride** is an irritant and corrosive compound that can cause severe skin burns and eye damage.[2][3]

- Precautions: Always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, under an inert atmosphere (e.g., nitrogen or argon).[1][3]

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-3-sulfonyl chloride is more than just a chemical reagent; it is a versatile tool for molecular construction. Its predictable and robust reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for synthesizing a vast array of complex molecules, particularly sulfonamides and activated sulfonate esters. Its continued importance in the synthesis of pharmacologically relevant compounds underscores its value. Future research will likely focus on expanding the library of derivatives with enhanced biological profiles and exploring its application in more sustainable, green chemistry protocols. [4]

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